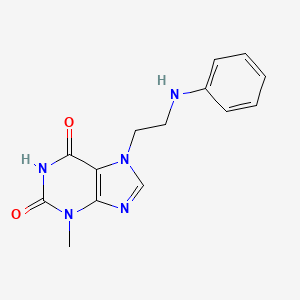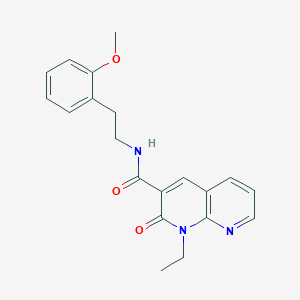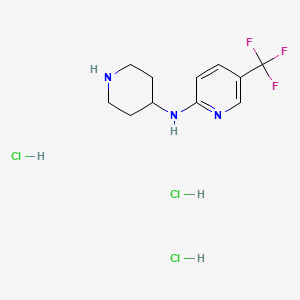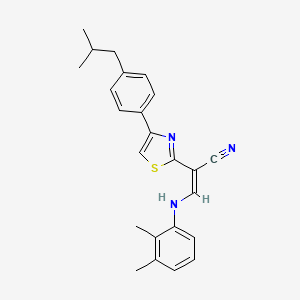
7-(2-Anilinoethyl)-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Anilinoethyl)-3-methylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of an anilinoethyl group attached to the purine ring, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methylxanthine with 2-bromoethylbenzene under basic conditions to introduce the anilinoethyl group. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors to control reaction conditions more precisely and reduce reaction times. Catalysts and advanced purification techniques like recrystallization or chromatography are often employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.
Major Products:
Oxidation: Quinones and related oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated purine derivatives.
科学的研究の応用
7-(2-Anilinoethyl)-3-methylpurine-2,6-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins, potentially affecting cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to intercalate into DNA strands disrupts the normal function of the genetic material, making it a potential candidate for anticancer therapy.
類似化合物との比較
7-(2-Aminoethyl)-3-methylpurine-2,6-dione: Lacks the phenyl group, resulting in different biological activity.
7-(2-Anilinoethyl)-3-ethylpurine-2,6-dione: The ethyl group at position 3 alters its chemical properties and reactivity.
7-(2-Anilinoethyl)-3-methylxanthine: Similar structure but different functional groups, affecting its pharmacological profile.
Uniqueness: 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to interact with DNA and enzymes makes it a valuable compound for research in medicinal chemistry and drug development.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties
特性
IUPAC Name |
7-(2-anilinoethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-18-12-11(13(20)17-14(18)21)19(9-16-12)8-7-15-10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBCQDCPNDIPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CCNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2700129.png)

![5-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide](/img/structure/B2700132.png)
![3-(cyclopropylmethoxy)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B2700133.png)
![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/new.no-structure.jpg)
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700135.png)
![1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine](/img/structure/B2700136.png)

![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)
![1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2700144.png)

![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2700146.png)
